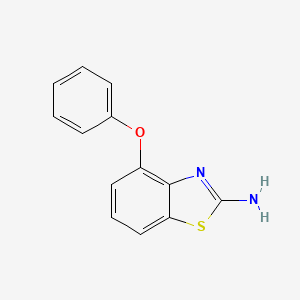

4-Phenoxy-1,3-benzothiazol-2-amine

説明

Structure

3D Structure

特性

IUPAC Name |

4-phenoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c14-13-15-12-10(7-4-8-11(12)17-13)16-9-5-2-1-3-6-9/h1-8H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLROQLPSKILYLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C3C(=CC=C2)SC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Biological Activity of 4-Phenoxy-1,3-benzothiazol-2-amine in Drug Discovery

Introduction

The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] This privileged structure is a key component in a multitude of pharmacologically active compounds, demonstrating a broad spectrum of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4] Within this class, 2-aminobenzothiazole derivatives have emerged as particularly promising candidates in drug discovery due to their synthetic accessibility and diverse biological profiles.[1][3] This guide focuses on the 4-Phenoxy-1,3-benzothiazol-2-amine core, a specific analogue with significant, yet underexplored, therapeutic potential. By examining the biological activities of its close chemical relatives and the broader 2-aminobenzothiazole class, we can construct a compelling scientific case for the focused investigation of this compound in modern drug development programs.

Synthesis of the 4-Phenoxy-1,3-benzothiazol-2-amine Scaffold

The synthesis of 2-aminobenzothiazoles is a well-established process in organic chemistry, typically involving the cyclization of a substituted aniline with a thiocyanate salt in the presence of a halogen. This method, known as the Hugershoff reaction, provides a reliable and efficient route to the core benzothiazole structure. The synthesis of 4-Phenoxy-1,3-benzothiazol-2-amine would logically follow a similar pathway, starting from 3-phenoxyaniline.

Proposed Synthetic Workflow

Caption: Proposed synthetic route for 4-Phenoxy-1,3-benzothiazol-2-amine.

Detailed Experimental Protocol: Synthesis of 4-Phenoxy-1,3-benzothiazol-2-amine

-

Step 1: Formation of the Phenylthiourea Intermediate.

-

Dissolve 3-phenoxyaniline (1 equivalent) and potassium thiocyanate (1.1 equivalents) in glacial acetic acid.

-

Cool the mixture in an ice bath to 0-5 °C with constant stirring.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into ice-cold water to precipitate the crude intermediate.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Step 2: Oxidative Cyclization to 4-Phenoxy-1,3-benzothiazol-2-amine.

-

The intermediate from Step 1 is often cyclized in situ during the reaction with bromine.

-

To ensure complete cyclization, the crude product can be refluxed in ethanol.

-

After cooling, the product will precipitate.

-

Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Phenoxy-1,3-benzothiazol-2-amine.

-

Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

-

Antifungal Activity: A Primary Biological Profile

While direct studies on the 4-phenoxy isomer are limited, significant antifungal activity has been reported for the closely related 6-Phenoxy-1,3-benzothiazol-2-amine.[1] This provides a strong rationale for investigating the antifungal potential of the 4-phenoxy analog. The study demonstrated that the phenoxy substitution at the 6-position leads to potent activity against various Candida species.[1]

Antifungal Activity of 6-Phenoxy-1,3-benzothiazol-2-amine

| Compound | C. albicans MIC (mg/mL) | C. parapsilosis MIC (mg/mL) | C. tropicalis MIC (mg/mL) | C. krusei MIC (mg/mL) |

| 6-Phenoxy-1,3-benzothiazol-2-amine | 128 | 16 | 32 | 32 |

| Fluconazole (Reference) | 1 | 1 | 2 | 8 |

| Data extracted from a study on 6-substituted 2-aminobenzothiazole derivatives.[1] |

Antifungal Screening Workflow

Caption: Hypothesized inhibition of a protein kinase signaling pathway.

Protocol: In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

MTT Assay:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of 4-Phenoxy-1,3-benzothiazol-2-amine (typically ranging from 0.1 to 100 µM) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Potential Anti-inflammatory Activity

Several 2-aminobenzothiazole derivatives have demonstrated significant anti-inflammatory properties. [3]This suggests that the 4-Phenoxy-1,3-benzothiazol-2-amine core could also possess anti-inflammatory activity, potentially through the inhibition of key inflammatory mediators. More specifically, some benzothiazole derivatives have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation. [5]

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Culture:

-

Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

-

-

Nitric Oxide (NO) Assay:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of 4-Phenoxy-1,3-benzothiazol-2-amine for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

After 24 hours of incubation, collect the cell supernatant.

-

Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Determine the concentration of the compound that inhibits 50% of NO production (IC₅₀).

-

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminobenzothiazoles can be significantly influenced by the nature and position of substituents on the benzothiazole ring and the 2-amino group. [6][7]

-

Substitution at the 6-position: The antifungal data for 6-Phenoxy-1,3-benzothiazol-2-amine suggests that a bulky, lipophilic group at this position can enhance activity. [1]* The 2-Amino Group: The free amino group is often crucial for activity, likely participating in key hydrogen bonding interactions with biological targets.

-

The Phenoxy Group: The position of the phenoxy group (e.g., 4- vs. 6-position) will alter the electronic and steric properties of the molecule, which could have a profound impact on its biological activity and target selectivity.

Key SAR Points

Caption: Key structural features influencing the biological activity of phenoxy-benzothiazol-2-amines. (Note: A chemical structure image would be inserted here in a full document).

Future Directions and Conclusion

The 4-Phenoxy-1,3-benzothiazol-2-amine scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the robust biological activities observed in closely related analogs, this compound warrants further investigation, particularly in the areas of antifungal, anticancer, and anti-inflammatory research.

Recommendations for Future Research:

-

Synthesis and Characterization: The first crucial step is the synthesis and full spectroscopic characterization of 4-Phenoxy-1,3-benzothiazol-2-amine.

-

Broad Biological Screening: The compound should be subjected to a comprehensive biological screening program to evaluate its activity against a wide range of fungal pathogens, cancer cell lines, and inflammatory markers.

-

Mechanism of Action Studies: For any confirmed activities, detailed mechanistic studies should be undertaken to identify the specific molecular targets.

-

Lead Optimization: Based on the initial findings, a medicinal chemistry program should be initiated to synthesize and evaluate a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.

References

- Carradori, S., et al. (2013). Synthesis and biological evaluation of new 6-substituted 2-aminobenzothiazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 69, 53-60.

- Angelia, J., et al. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Molecules, 27(11), 3489.

- Su, C. Y., et al. (2011). 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o27.

- Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358.

- Kadhim, R. J., et al. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Journal of Kerbala University, 19(2), 172-187.

- Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2562-2572.

- Amnerkar, N. D., & Bhusari, K. P. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Arabian Journal of Chemistry, 10, S3493-S3502.

- de Mello, M. V., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Parasitology Research, 117(11), 3649-3658.

-

Putra, G. S., et al. (2019). Synthesis of 2-phenyl-4H-benzo[d]o[1][8]xazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. International Journal of Pharmaceutical Research, 11(4), 563-569.

- BenchChem. (2025). An In-depth Technical Guide to the Characterization of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide.

- Eshkil, F., et al. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Organic Chemistry Research, 5(1), 87-94.

- Hamed, F. M., et al. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, e3526.

- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466.

- Wang, X., et al. (2023). Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. European Journal of Medicinal Chemistry, 248, 115069.

- Wube, A., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6598.

- Kumar, A., et al. (2019). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Advances, 9(43), 24867-24878.

- Straserio, C., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3998.

Sources

- 1. facm.ucl.ac.be [facm.ucl.ac.be]

- 2. uokerbala.edu.iq [uokerbala.edu.iq]

- 3. sphinxsai.com [sphinxsai.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

therapeutic potential of 4-phenoxy substituted benzothiazoles

An In-Depth Technical Guide to the Therapeutic Potential of 4-Phenoxy Substituted Benzothiazoles

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2][3][4] This technical guide provides a focused exploration of a specific, highly promising subclass: 4-phenoxy substituted benzothiazoles. These derivatives have garnered significant attention for their potent and diverse therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7] We will dissect the synthetic methodologies, delve into the mechanisms of action across different therapeutic areas, and synthesize critical structure-activity relationship (SAR) data to provide a comprehensive resource for researchers and drug development professionals. This guide aims to explain the causality behind experimental designs and to ground all claims in verifiable, authoritative sources, thereby empowering further research and development in this exciting chemical space.

The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

Benzothiazole is a bicyclic heterocyclic compound, consisting of a benzene ring fused to a thiazole ring.[7][8] This arrangement confers a unique combination of aromaticity, rigidity, and lipophilicity, making it an excellent pharmacophore capable of interacting with a wide array of biological targets.[3][9] Its structural simplicity and the relative ease of its synthesis have made it a versatile and frequently utilized core in the development of new therapeutic agents.[3][8] Derivatives of benzothiazole have demonstrated a remarkable breadth of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant properties.[1][2][4][10][11] The clinical success of drugs like Riluzole (for amyotrophic lateral sclerosis) underscores the therapeutic relevance of this scaffold.[4]

Synthesis and Characterization

The synthesis of 4-phenoxy substituted benzothiazoles typically involves the condensation of a 2-aminothiophenol derivative with a phenoxy-substituted carboxylic acid, aldehyde, or a related precursor.[5][12] The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns on both the benzothiazole core and the phenoxy moiety.

General Synthetic Strategy: Condensation Reaction

A prevalent and effective method involves the reaction of 2-aminothiophenols with phenoxy-substituted benzaldehydes or acyl chlorides.[13][14] The Jacobson synthesis, involving the cyclization of thiobenzanilides, is another established route.[5]

Below is a generalized workflow for a common synthetic approach.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. tandfonline.com [tandfonline.com]

- 3. Therapeutic potential of benzothiazoles: a patent review (2010 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijper.org [ijper.org]

- 6. mdpi.com [mdpi.com]

- 7. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 8. jchemrev.com [jchemrev.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities | PLOS One [journals.plos.org]

- 11. (PDF) Therapeutic Importance of Benzothiazole: Review [academia.edu]

- 12. Benzothiazole synthesis [organic-chemistry.org]

- 13. sphinxsai.com [sphinxsai.com]

- 14. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Mechanisms of Action of 2-Amino-Benzothiazole Derivatives

An In-depth Technical Guide to the

Introduction: The 2-Amino-Benzothiazole Scaffold as a Privileged Structure in Modern Drug Discovery

The 2-amino-benzothiazole core is a bicyclic heterocyclic system comprising a benzene ring fused to a thiazole ring. This scaffold is widely recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this core have been extensively investigated and have shown significant potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents.[2][3][4][5] Notably, the drug Riluzole, a 2-amino-benzothiazole derivative, is clinically used for the treatment of amyotrophic lateral sclerosis (ALS), highlighting the therapeutic relevance of this chemical class.[1]

This guide provides a detailed exploration of the molecular mechanisms that underpin the varied biological effects of 2-amino-benzothiazole derivatives. We will delve into their interactions with key cellular targets, present methodologies for their evaluation, and offer insights into the structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile and promising class of compounds.

Part 1: Anticancer Mechanisms via Protein Kinase Inhibition

A primary mechanism through which 2-amino-benzothiazole derivatives exert their anticancer effects is by inhibiting protein kinases. These enzymes are crucial components of cellular signaling networks that regulate cell growth, proliferation, differentiation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Targeting the PI3K/Akt/mTOR Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in cancer, promoting cell survival and resistance to apoptosis.[3] Several 2-amino-benzothiazole derivatives have been specifically designed to inhibit key kinases within this pathway.

For instance, studies have demonstrated that novel 2-amino-benzothiazole-piperazine hybrids can act as potent inhibitors of PI3Kγ.[3] The mechanism involves competitive binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream targets and thereby disrupting the entire signaling cascade.[3] This inhibition leads to reduced cancer cell proliferation and can induce senescent cell death.[3]

The following diagram illustrates the simplified PI3K/Akt signaling pathway and the point of intervention by 2-amino-benzothiazole-based inhibitors.

Caption: Inhibition of the PI3K/Akt pathway by a 2-amino-benzothiazole derivative.

Inhibition of Angiogenesis through VEGFR-2 Blockade

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is the primary mediator of this process.[1] Blocking VEGFR-2 signaling is a validated and effective anticancer strategy.

Several 2-amino-benzothiazole hybrids, particularly those linked with scaffolds like thiazolidinedione (TZD) or pyrazole, have been identified as potent VEGFR-2 inhibitors.[1][7] These compounds effectively suppress the proliferation of various cancer cell lines, including those of the colon (HCT-116), liver (HepG2), and breast (MCF-7), with IC50 values in the low micromolar range.[1][7]

Other Relevant Kinase Targets

The inhibitory activity of this scaffold extends to other kinase families crucial for cancer progression:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers. Derivatives have been developed that show potent antiproliferative activity against cancer cell lines like A549 (lung) and A375 (melanoma) by targeting EGFR.[1]

-

Serine/Threonine Kinases: This class includes Cyclin-Dependent Kinases (CDKs) and Aurora kinases, which are master regulators of the cell cycle. Inhibition of these kinases by 2-amino-benzothiazole derivatives can lead to cell cycle arrest.[1]

Data Summary: Kinase Inhibitory Activity

| Compound Class | Target Kinase | Representative IC50 Values | Cancer Cell Line(s) | Reference |

| 2-amino-benzothiazole-TZD Hybrid | VEGFR-2 | 0.15 - 0.19 µM | HCT-116, HepG2, MCF-7 | [1] |

| 2-amino-benzothiazole-Pyrazoles | VEGFR-2 | 97 nM | Various | [7] |

| Substituted 2-amino-benzothiazoles | EGFR | 6.43 - 9.62 µM | HCT-116, A549, A375 | [1] |

| 2-amino-benzothiazole-piperazine | PI3Kγ | 65% inhibition at 100 µM | A549, MCF-7 | [3] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a common luminescence-based assay to quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[8]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal directly proportional to the ADP produced and, therefore, the kinase activity.[8][9]

Methodology:

-

Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing the target kinase and the substrate peptide in reaction buffer.

-

Compound Addition: Add 0.5 µL of the 2-amino-benzothiazole test compound at various concentrations (typically a serial dilution) or vehicle control (e.g., DMSO).

-

Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains the necessary components for the luciferase reaction. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: Antimicrobial Mechanisms of Action

2-Amino-benzothiazole derivatives possess a broad spectrum of antimicrobial activity, though their potency often differs between fungal and bacterial pathogens.[4][5]

Antifungal Activity

Derivatives of 2-amino-benzothiazole are generally more potent as antifungal agents than as antibacterial agents.[4] They have demonstrated significant activity against various clinically relevant fungal species, particularly Candida albicans, Candida parapsilosis, and Candida tropicalis.[4]

The precise mechanism is multifaceted, but evidence suggests it involves the disruption of fungal cell integrity and key metabolic processes. Structure-activity relationship (SAR) studies indicate that bulky substituents at the 6-position of the benzothiazole ring can enhance antifungal activity.[4] Some compounds have been shown to downregulate genes essential for hyphal growth, adhesion, and biofilm formation, such as HWP1 and ERG11, suggesting they interfere with fungal virulence and development.[10]

Antibacterial Activity

While typically less potent than their antifungal effects, certain 2-amino-benzothiazole derivatives exhibit moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5][11][12]

A promising mechanism of action against bacteria involves the inhibition of two-component systems.[13] These systems are the primary signal transduction pathways in bacteria, regulating virulence, metabolism, and antibiotic resistance. By targeting the highly conserved catalytic domain of sensor histidine kinases, these compounds can disrupt multiple virulence pathways simultaneously, potentially reducing the evolutionary pressure for resistance development.[13]

Data Summary: Minimum Inhibitory Concentrations (MIC)

| Compound Type | Organism | MIC (µg/mL) | Reference |

| 6-substituted 2-amino-benzothiazole | Candida albicans | 4 - 8 | [4] |

| 6-substituted 2-amino-benzothiazole | Candida tropicalis | 4 - 8 | [4] |

| 6-substituted 2-amino-benzothiazole | Candida parapsilosis | 4 - 8 | [4] |

| Amide derivatives | Escherichia coli | Moderate activity at 250 | [12] |

| Amide derivatives | Staphylococcus epidermidis | Moderate activity at 250 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15]

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the 2-amino-benzothiazole test compound in the broth medium. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing the test compound, as well as to a positive control well (containing only inoculum and broth) and a negative control well (containing only broth).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24 hours for bacteria, or 30°C for 48 hours for yeast).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

-

Validation: The positive control well should show distinct turbidity, and the negative control well should remain clear.

Part 3: Anticonvulsant Mechanisms of Action

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. While many antiepileptic drugs (AEDs) are available, there is a persistent need for new agents with improved efficacy and fewer side effects.[16][17] 2-Amino-benzothiazole derivatives have emerged as a promising class of compounds with significant anticonvulsant activity.[16]

The exact mechanisms are still under investigation, but molecular docking and biological studies suggest that their action may be multifactorial, potentially involving:

-

Enzyme Inhibition: Inhibition of carbonic anhydrase has been proposed as one potential mechanism.[16]

-

Ion Channel Modulation: Like many established AEDs, these compounds may act by modulating the activity of voltage-gated sodium or calcium channels, thereby reducing neuronal excitability.

-

GABAergic System Enhancement: Another plausible mechanism is the potentiation of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).

The diagram below outlines a typical workflow for screening compounds for anticonvulsant activity using preclinical models.

Caption: A streamlined workflow for the preclinical evaluation of anticonvulsant agents.

Experimental Protocol: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to identify compounds that are effective against generalized tonic-clonic seizures.[18][19]

Methodology:

-

Animal Preparation: Use male albino mice or rats (e.g., weighing 18-25 g). Divide the animals into groups: a control group, a standard drug group (e.g., Phenytoin, 25 mg/kg), and test groups.

-

Compound Administration: Administer the 2-amino-benzothiazole test compound intraperitoneally (i.p.) or orally (p.o.) at various doses to the test groups. Administer the vehicle (e.g., 1% acacia solution) to the control group and the standard drug to its respective group.

-

Induction of Seizure: After a set period (e.g., 30-60 minutes post-administration), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via transauricular or corneal electrodes using an electroconvulsiometer.

-

Observation: Immediately after the stimulus, observe the animal for the characteristic phases of a tonic-clonic seizure. The most critical endpoint is the duration of the tonic hind limb extension (THLE).

-

Data Analysis: A compound is considered to have anticonvulsant activity if it significantly reduces the duration of the THLE or completely abolishes it compared to the vehicle-treated control group.

Part 4: Mechanisms in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD) are characterized by the progressive loss of neurons, often linked to the misfolding and aggregation of specific proteins, such as amyloid-beta (Aβ) and tau in AD, and α-synuclein in PD.[20][21] 2-Amino-benzothiazole derivatives offer a multi-pronged therapeutic approach to these complex diseases.

Inhibition of Protein Aggregation

The core structure of benzothiazole is chemically similar to Thioflavin T (ThT), a dye widely used to detect amyloid fibrils. This structural similarity allows certain 2-amino-benzothiazole derivatives to bind to aggregation-prone proteins like Aβ and tau.[22] By interacting with these proteins, they can interfere with the aggregation cascade, preventing the formation of toxic oligomers and mature fibrils, which are key pathological hallmarks of AD.[21][22]

Multi-Target Enzyme Inhibition

Beyond anti-aggregation effects, these derivatives can also target key enzymes involved in the progression of neurodegenerative diseases.[20]

-

Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, a strategy used by current FDA-approved drugs like donepezil to provide symptomatic relief in AD.[20]

-

MAO-B Inhibition: Monoamine oxidase B (MAO-B) is an enzyme that contributes to oxidative stress and the breakdown of neurotransmitters. Inhibiting MAO-B can provide both symptomatic benefits and potential neuroprotective effects.[20]

The ability to simultaneously inhibit protein aggregation and key enzymes makes 2-amino-benzothiazole derivatives highly attractive candidates for developing multi-target, disease-modifying therapies for AD.[20][22]

This diagram depicts the protein aggregation process and highlights the inhibitory action of 2-amino-benzothiazole derivatives.

Caption: Intervention points of 2-amino-benzothiazole derivatives in the protein aggregation cascade.

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

This is a widely used in vitro fluorescence assay to monitor the formation of amyloid fibrils in real-time.[23]

Methodology:

-

Protein Preparation: Prepare a solution of the monomeric protein (e.g., Aβ1-42 or tau) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Assay Setup: In a black, clear-bottom 96-well plate, add the protein solution, Thioflavin T dye (final concentration ~10 µM), and the 2-amino-benzothiazole test compound at various concentrations or a vehicle control.

-

Incubation and Monitoring: Place the plate in a fluorescence plate reader equipped with temperature control (e.g., 37°C) and the ability to shake the plate intermittently.

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) over a period of 24-48 hours. Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

Analysis: The formation of amyloid fibrils leads to a significant increase in ThT fluorescence, resulting in a sigmoidal curve. Plot fluorescence intensity versus time. The effectiveness of an inhibitor is determined by its ability to reduce the maximum fluorescence intensity or prolong the lag phase of the aggregation curve compared to the control.

Conclusion

The 2-amino-benzothiazole scaffold represents a remarkably versatile platform for the development of novel therapeutics. Its derivatives demonstrate a wide array of biological activities, underpinned by distinct and often complex mechanisms of action. From the targeted inhibition of protein kinases in cancer to the disruption of microbial cell integrity, the modulation of neuronal excitability in epilepsy, and the multi-faceted intervention in the pathology of neurodegenerative diseases, these compounds continue to be a fertile ground for drug discovery. Future research will undoubtedly focus on optimizing the selectivity of these agents, exploring synergistic combinations, and further elucidating their precise molecular interactions to unlock their full therapeutic potential.

References

-

Al-Ostath, O. M., Salah, K., Taha, M. O. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available from: [Link]

-

Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives: A new series of potent antifungal agents. European Journal of Medicinal Chemistry. Available from: [Link]

-

Singh, R. P., et al. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

-

Li, W., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Available from: [Link]

-

Dakhel, Z. A. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Kerbala. Available from: [Link]

- Patel, H., et al. (2012). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences.

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of Current Practices and Future Trends. Clinical Microbiology Reviews. Available from: [Link]

-

Townsend, S. M., et al. (2022). Evaluation of expanded 2-aminobenzothiazole library as inhibitors of a model histidine kinase and virulence suppressors in Pseudomonas aeruginosa. Frontiers in Molecular Biosciences. Available from: [Link]

-

Shukla, S., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available from: [Link]

-

Mishra, A. K., et al. (2022). Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives. Letters in Drug Design & Discovery. Available from: [Link]

-

WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH - World Organisation for Animal Health. Available from: [Link]

-

Patel, M., et al. (2020). Evaluation of anticonvulsant activity of angiotensin receptor antagonists in an animal model. International Journal of Basic & Clinical Pharmacology. Available from: [Link]

-

Taha, M., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. Available from: [Link]

-

ResearchGate. (n.d.). Antibacterial activity results of 2-aminobenzothiazole derivatives 1aeo (MIC, mg). ResearchGate. Available from: [Link]

-

National Library of Medicine. (2023). Current Understanding of Protein Aggregation in Neurodegenerative Diseases. National Library of Medicine. Available from: [Link]

-

Maciąg-Dorszyńska, M., et al. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI. Available from: [Link]

-

Peters, C. (2020). Kinase assays. BMG LABTECH. Available from: [Link]

-

Sharma, P., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre. Available from: [Link]

-

British Journal of Pharmacology. (1982). The evaluation of different types of anti-convulsant drug activity against leptazol-induced epileptogenic activity in the anaesthetized rat. British Journal of Pharmacology. Available from: [Link]

-

Dakhel, Z. A., et al. (2022). Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. International Journal of Drug Delivery Technology. Available from: [Link]

-

Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems. Available from: [Link]

-

El-Sayed, N. F., et al. (2022). Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. Scientific Reports. Available from: [Link]

-

Organic Chemistry Portal. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Organic Chemistry Portal. Available from: [Link]

-

Medscape. (2023). Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Medscape. Available from: [Link]

-

Rybka, S., et al. (2016). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological Reports. Available from: [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Pérez-Villanueva, J., et al. (2021). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. Molecules. Available from: [Link]

-

ResearchGate. (2017). Evaluation Of Anti-Convulsant Activity Of Aqueous Extract Of Argyreia Nervosa Against Induce By Mes And Ptz Methods In Mice. ResearchGate. Available from: [Link]_

-

Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Testing. Creative Diagnostics. Available from: [Link]

-

Zaki, R. M., et al. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Available from: [Link]

-

Johnson, G. L., & Jalink, K. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. Available from: [Link]

-

Balouiri, M., et al. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis. Available from: [Link]

-

National Journal of Physiology, Pharmacy and Pharmacology. (2017). Evaluation of anticonvulsant activity of ethanolic extract of leaves of Ocimum sanctum (tulsi) in albino rats. National Journal of Physiology, Pharmacy and Pharmacology. Available from: [Link]

-

El-Adl, K., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

-

Villar-Piqué, A., et al. (2018). Molecular and Clinical Aspects of Protein Aggregation Assays in Neurodegenerative Diseases. Molecular Neurobiology. Available from: [Link]

-

Unchained Labs. (2024). Deciphering the Mechanisms of Protein Aggregation in Neurodegenerative Diseases. Unchained Labs. Available from: [Link]

-

Wang, Y., et al. (2023). Study of the Aggregation Behavior of Proteins Related to Neurodegenerative Diseases Based on the Photoluminescence of Perovskite Nanocrystals. Analytical Chemistry. Available from: [Link]

Sources

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. facm.ucl.ac.be [facm.ucl.ac.be]

- 5. ijper.org [ijper.org]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. biomolecularsystems.com [biomolecularsystems.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. mdpi.com [mdpi.com]

- 11. uokerbala.edu.iq [uokerbala.edu.iq]

- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 13. Evaluation of expanded 2-aminobenzothiazole library as inhibitors of a model histidine kinase and virulence suppressors in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. woah.org [woah.org]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijbcp.com [ijbcp.com]

- 19. njppp.com [njppp.com]

- 20. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 21. Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. azolifesciences.com [azolifesciences.com]

The Architectural Nuances of Bioactivity: A Deep Dive into the Structure-Activity Relationship of 4-Phenoxy-1,3-benzothiazol-2-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a versatile framework for the design of molecules that can interact with a diverse array of biological targets, leading to applications ranging from anticancer and antimicrobial to anti-inflammatory therapies.[3][4] This guide focuses on a specific, yet promising, derivative: 4-phenoxy-1,3-benzothiazol-2-amine. By dissecting its structure into key components—the phenoxy group, the benzothiazole core, and the 2-amino moiety—we will explore the intricate relationship between its chemical architecture and biological function. In the absence of a singular, comprehensive study on this exact molecule, this guide will synthesize data from closely related analogs to elucidate its potential structure-activity relationship (SAR).

I. The 2-Aminobenzothiazole Core: A Privileged Scaffold

The 2-aminobenzothiazole moiety is a well-established pharmacophore, forming the backbone of numerous therapeutic agents.[2] Its inherent biological activity is attributed to its ability to participate in various non-covalent interactions, such as hydrogen bonding, and π-π stacking, with biological macromolecules. The diverse pharmacological profiles of benzothiazole derivatives underscore the significance of this core structure in drug discovery.[1][4]

II. Synthetic Strategies: Building the Foundation

The synthesis of 4-phenoxy-1,3-benzothiazol-2-amine and its analogs generally follows established routes for 2-aminobenzothiazole synthesis. A common and effective method is the reaction of a substituted aniline with a thiocyanating agent.

Experimental Protocol: Synthesis of Substituted 2-Aminobenzothiazoles

This protocol outlines a general procedure for the synthesis of 2-aminobenzothiazole derivatives, which can be adapted for the synthesis of 4-phenoxy-1,3-benzothiazol-2-amine by starting with 3-phenoxyaniline.

Materials:

-

Substituted aniline (e.g., 3-phenoxyaniline)

-

Potassium thiocyanate (or ammonium thiocyanate)

-

Glacial acetic acid

-

Bromine

-

Aqueous ammonia solution (25%)

Procedure:

-

A mixture of the substituted aniline (0.01 mol) and potassium thiocyanate (0.01 mol) in glacial acetic acid is cooled and stirred.

-

To this solution, bromine (0.01 mol) is added dropwise at a rate that maintains the reaction temperature below 10 °C.

-

Stirring is continued for an additional 3 hours. The separated hydrochloride salt is filtered, washed with acetic acid, and dried.

-

The dried salt is dissolved in hot water and neutralized with a 25% aqueous ammonia solution.

-

The resulting precipitate (the 2-aminobenzothiazole derivative) is filtered, washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol).[5]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Substituted_Aniline [label="Substituted Aniline"]; Potassium_Thiocyanate [label="Potassium Thiocyanate"]; Intermediate [label="Substituted\n1-Phenylthiourea"]; Bromine_Water [label="Bromine Water\n(Oxidizing Agent)"]; Product [label="Substituted\n2-Aminobenzothiazole"];

Substituted_Aniline -> Intermediate [label="+ KSCN, H+"]; Intermediate -> Product [label="+ Br2"]; } caption: "General synthesis of 2-aminobenzothiazoles."

III. Deconstructing the Molecule: A Three-Point SAR Analysis

To understand the structure-activity relationship of 4-phenoxy-1,3-benzothiazol-2-amine, we will analyze the influence of modifications at three key positions: the phenoxy group at C4, the benzothiazole nucleus, and the amino group at C2.

A. The Phenoxy Moiety at C4: A Gateway to Diverse Interactions

The introduction of a phenoxy group at the 4-position of the benzothiazole ring significantly influences the molecule's steric and electronic properties. While direct SAR studies on 4-phenoxy-1,3-benzothiazol-2-amine are limited, we can infer potential trends from related substituted benzothiazoles.

-

Steric Bulk and Conformation: The size and orientation of the phenoxy group can dictate the molecule's ability to fit into a binding pocket. Substituents on the phenyl ring of the phenoxy group can further modulate this, with bulky groups potentially enhancing or diminishing activity depending on the target's topology.

-

Electronic Effects: The electronic nature of substituents on the phenoxy ring can alter the overall electron density of the benzothiazole system. Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, halo) on the phenyl ring can influence the molecule's pKa and its ability to form hydrogen bonds or other electrostatic interactions. For instance, in a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines, electron-withdrawing groups on the phenyl ring were found to favor antibacterial activity against Gram-negative bacteria, while electron-donating groups were more effective against Gram-positive strains.[6]

dot graph { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Core [label="4-Phenoxy-1,3-benzothiazol-2-amine"]; Phenoxy [label="Phenoxy Group (C4)"]; Benzothiazole [label="Benzothiazole Core"]; Amino [label="2-Amino Group (C2)"];

Core -> Phenoxy [label="Modulates Sterics\n& Electronics"]; Core -> Benzothiazole [label="Scaffold for\nModifications"]; Core -> Amino [label="Key Interaction\nPoint"]; } caption: "Key structural components for SAR analysis."

B. The Benzothiazole Nucleus: The Rigid Core

The benzothiazole ring system itself is a critical determinant of biological activity. Modifications to this core can have profound effects on the molecule's overall shape, lipophilicity, and electronic properties.

-

Substitution on the Benzene Ring: The position and nature of substituents on the benzene portion of the benzothiazole ring are crucial. Studies on various 2-aminobenzothiazole derivatives have shown that substitutions at the 5, 6, and 7-positions can significantly impact activity. For example, in a study of 2-amino benzothiazole derivatives for anti-inflammatory activity, chloro substitution at the 5-position and methoxy substitution at the 4 and 6-positions showed enhanced activity.[7] This suggests that the electronic and steric properties of substituents on the benzothiazole ring play a vital role in target interaction.

-

Bioisosteric Replacements: Replacing the benzothiazole core with other bicyclic heteroaromatic systems can help to probe the importance of the sulfur and nitrogen atoms for activity. This can also lead to improved pharmacokinetic properties.

C. The 2-Amino Group: A Versatile Handle for Modification

The 2-amino group is a key site for derivatization and is often involved in crucial hydrogen bonding interactions with biological targets.

-

N-Substitution: Acylation, sulfonylation, or alkylation of the 2-amino group can dramatically alter the compound's properties. N-acylation is a common strategy to modulate the physicochemical properties and biological target specificity of 2-aminothiazole derivatives.[8]

-

Hybrid Molecules: The 2-amino group can serve as a linker to attach other pharmacologically active moieties, creating hybrid molecules with potentially enhanced or dual activities. For example, linking other heterocyclic rings to the 2-amino position has been a successful strategy in developing potent antimicrobial agents.[6]

IV. Potential Biological Targets and Mechanisms of Action

Given the broad spectrum of activities reported for benzothiazole derivatives, 4-phenoxy-1,3-benzothiazol-2-amine could potentially target a range of biological entities.

-

Kinase Inhibition: The 2-aminothiazole scaffold is a well-known kinase inhibitor template.[9] Many derivatives have been shown to inhibit various protein kinases that are crucial for cell signaling and are often dysregulated in diseases like cancer. Therefore, it is plausible that 4-phenoxy-1,3-benzothiazol-2-amine could act as a kinase inhibitor.

-

Antimicrobial Activity: Numerous benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties.[6] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

-

Anticancer Activity: Benzothiazoles have been extensively investigated as anticancer agents.[3][10] Their mechanisms of action are diverse and can include induction of apoptosis, inhibition of cell cycle progression, and anti-angiogenic effects.

V. Quantitative Structure-Activity Relationship (QSAR) Insights

While a specific QSAR study for 4-phenoxy-1,3-benzothiazol-2-amine is not available, general trends from related series can provide valuable insights.

| Modification | General Observation from Related Compounds | Potential Impact on 4-Phenoxy-1,3-benzothiazol-2-amine | Reference |

| Substitution on the Phenoxy Ring | Electron-withdrawing groups can enhance activity against certain targets. | Substituents on the phenoxy ring could fine-tune the electronic properties for optimal target interaction. | [6] |

| Substitution on the Benzothiazole Ring | Substitutions at positions 5 and 6 significantly influence activity. | Modifications on the benzothiazole core could improve potency and selectivity. | [7] |

| Modification of the 2-Amino Group | N-acylation or linkage to other heterocycles can enhance biological activity. | Derivatization of the 2-amino group offers a route to modulate physicochemical properties and explore new chemical space. | [6][8] |

VI. Future Directions and Conclusion

The 4-phenoxy-1,3-benzothiazol-2-amine scaffold represents a promising starting point for the development of novel therapeutic agents. This guide, by synthesizing information from related structures, provides a foundational understanding of its potential structure-activity relationships.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs of 4-phenoxy-1,3-benzothiazol-2-amine. This would involve:

-

Modification of the Phenoxy Group: Introducing a variety of substituents with different electronic and steric properties onto the phenyl ring.

-

Exploration of the Benzothiazole Core: Synthesizing analogs with different substituents at various positions of the benzene ring.

-

Derivatization of the 2-Amino Group: Preparing a series of N-acyl, N-sulfonyl, and N-alkyl derivatives, as well as hybrid molecules.

A thorough biological evaluation of these analogs against a panel of relevant targets, such as a kinase panel or various microbial strains, would provide the quantitative data needed to establish a definitive SAR for this promising scaffold. Such studies will be instrumental in unlocking the full therapeutic potential of 4-phenoxy-1,3-benzothiazol-2-amine and its derivatives.

References

- Substituted benzothiazoles: synthesis and medicinal characteristics. (2013). Medicinal Chemistry Research, 22(1), 1-11.

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews, 6(1), 1-20.

- Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3K Inhibitors. (2016). Molecules, 21(7), 886.

- 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006). Journal of Medicinal Chemistry, 49(23), 6819-6832.

- REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. (2016). International Journal of Pharmaceutical Sciences and Research, 7(4), 1375-1382.

- Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. (2014). Arabian Journal of Chemistry, 10, S2066-S2075.

- Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (2023). Archiv der Pharmazie, 356(10), e2300194.

- SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (2009). International Journal of ChemTech Research, 1(4), 1354-1358.

- Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). Molecules, 27(15), 4784.

- Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. (2014). Arabian Journal of Chemistry, 10, S2066-S2075.

- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (2018). Journal of Physics: Conference Series, 1032(1), 012039.

- Schematic representation of structure‐activity relationship for the 27–46 series. (n.d.).

- Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(7), 2098-2101.

- Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents. 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, -selenazole-2-carbamates, and related derivatives. (1984). Journal of Medicinal Chemistry, 27(12), 1597-1603.

- Unlocking the Therapeutic Potential of Benzothiazoles: A Comparative Guide to Structure-Activity Rel

- Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. (2026). European Journal of Medicinal Chemistry, 297, 116711.

- Synthesis and various biological activities of benzothiazole derivative. (2023). World Journal of Advanced Research and Reviews, 19(2), 1039-1048.

- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Advances, 12(38), 24653-24667.

- 5-(4-Phenoxy-phen-yl)-1,3,4-thia-diazol-2-amine. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1039.

- 4-phenoxy-1,3-benzothiazol-2-amine | 77859-33-7. (n.d.). Sigma-Aldrich.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1686.

- Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). Molecules, 27(15), 4784.

- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). International Journal of Molecular Sciences, 23(15), 8395.

- Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof. (2007).

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. (2012). International Journal of Research in Pharmacy and Chemistry, 2(3), 675-681.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. ijpsr.com [ijpsr.com]

- 3. d-nb.info [d-nb.info]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. ijrpc.com [ijrpc.com]

- 6. Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases - Arabian Journal of Chemistry [arabjchem.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

The Phenoxy-Benzothiazole Scaffold in Medicinal Chemistry: A Technical Guide to Target-Directed Drug Design

The Architectural Rationale: Why Phenoxy-Benzothiazoles?

In the landscape of medicinal chemistry, the benzothiazole ring is a privileged bicyclic pharmacophore. Its planar, electron-rich, and lipophilic nature allows it to act as an excellent bioisostere for purines and indoles, making it highly adept at intercalating into the ATP-binding hinge regions of various kinases[1]. However, the true modularity of this scaffold is unlocked through substitution at the 4- or 6-positions with a phenoxy group.

The Causality of the Phenoxy Linker: The addition of a phenoxy ether linkage introduces a critical ~120° bond angle. This creates a flexible "kink" in the molecule, allowing the distal phenyl ring to rotate freely and adopt an optimal trajectory to engage with secondary, deep hydrophobic pockets (such as the DFG-out allosteric pocket in kinases)[2]. Furthermore, the oxygen atom acts as a hydrogen bond acceptor, while the overall phenoxy moiety increases the molecule's lipophilicity ( logP ), a crucial factor for penetrating thick bacterial cell walls in antimicrobial applications[3].

Primary Therapeutic Vector: Necroptosis Inhibition (RIPK1/RIPK3)

Necroptosis is a highly regulated, caspase-independent form of programmed cell death implicated in severe inflammatory and neurodegenerative diseases. The pathway is primarily driven by Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a necrosome complex that ultimately phosphorylates the Mixed Lineage Kinase Domain-Like protein (MLKL)[4].

Phenoxybenzothiazole derivatives, such as SZM-610 , were initially discovered as potent dual RIPK1/RIPK3 inhibitors[2]. However, dual inhibition often leads to off-target toxicities. Recent linker investigations demonstrated that modifying the phenoxy linker to a rigidified phenyl linkage (e.g., 3,2′-phenylbenzothiazole) drastically shifts the selectivity profile, eliminating RIPK3 activity while enhancing RIPK1 potency to the low nanomolar range ( Kd=17 nM)[2].

TNF-induced necroptosis pathway and dual RIPK1/3 inhibition by phenoxybenzothiazoles.

Quantitative Structure-Activity Relationship (QSAR) Data

| Compound | Scaffold Linker Type | RIPK1 Kd (nM) | RIPK3 Inhibition | In Vivo Efficacy (TNF-induced SIRS) |

| SZM-610 | Phenoxybenzothiazole | Potent | Potent | Moderate protection |

| Compound 10 | 3,2′-Phenylbenzothiazole | 17 | Eliminated at 5000 nM | High protection (1.25–5 mg/kg)[2] |

| RIPA-56 | Phenylbenzothiazole Amide | 13 ( IC50 ) | Inactive | Reduced mortality/organ damage[5] |

Secondary Therapeutic Vector: Antimicrobial Diarylureas

Beyond kinase inhibition, the phenoxybenzothiazole scaffold has been successfully repurposed to combat antimicrobial resistance. Triclocarban (TCC) is a commercial polychlorinated diarylurea antimicrobial that faces regulatory bans due to environmental toxicity. By replacing one of the chlorinated phenyl rings of TCC with a phenoxybenzothiazole moiety, researchers have developed novel agents with superior bactericidal action[6].

The benzothiazole core mimics the native substrates of bacterial enzymes involved in fatty acid synthesis, while the phenoxy group provides the exact steric bulk and lipophilicity required to penetrate the peptidoglycan layer of Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis[3].

Synthetic workflow for phenoxybenzothiazole-based diarylurea antimicrobial agents.

Antimicrobial Efficacy Data

| Compound | Aryl Substitution | S. aureus MIC ( μ g/mL) | Mechanism of Action |

| Triclocarban (TCC) | N/A (Control) | 16 | Cell membrane disruption[6] |

| Compound 2eC | 6-Phenoxybenzothiazole | 8 | Enhanced membrane permeation[6] |

| Compound 2bF | 5-Chloro-6-fluorobenzothiazole | 8 | Halogen-mediated lipophilicity[6] |

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory quality control checkpoints.

Protocol A: Synthesis of 2-Amino-phenoxybenzothiazole Precursors

This protocol utilizes a highly convergent thiocyanation-cyclization route to build the core scaffold[3].

-

Reagent Preparation: Dissolve 4-phenoxyaniline (1.0 eq) and potassium thiocyanate (KSCN, 4.0 eq) in glacial acetic acid under an inert argon atmosphere.

-

Halogenation/Cyclization: Cool the reaction mixture to 0 °C. Add a solution of bromine ( Br2 , 1.2 eq) in acetic acid dropwise over 30 minutes. The bromine acts as an oxidant, driving the electrophilic aromatic substitution of the thiocyanate group, followed by spontaneous intramolecular cyclization.

-

Neutralization: Stir at room temperature for 12 hours. Pour the mixture into crushed ice and neutralize with aqueous ammonia to precipitate the product.

-

Self-Validation Checkpoint (Crucial): Before proceeding to urea coupling, analyze the crude precipitate via LC-MS. The presence of the [M+H]+ peak (e.g., m/z 243 for 2-amino-6-phenoxybenzothiazole) must be confirmed. This prevents the carryover of unreacted acyclic thiourea intermediates, which cause inseparable mixtures in subsequent steps.

-

Coupling: React the validated intermediate with the appropriate phenylisocyanate in dry acetone at 100 °C for 6 hours to yield the final diarylurea[3].

Protocol B: In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo)

To evaluate the anti-necroptotic activity of synthesized phenoxybenzothiazoles, an ADP-Glo kinase assay is utilized to measure ATP consumption[2].

-

Enzyme Preparation: Incubate recombinant human RIPK1 (10 ng/well) in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl2 , 1 mM DTT, 0.02% CHAPS).

-

Compound Incubation: Add the phenoxybenzothiazole derivatives in a 10-point, 3-fold serial dilution (starting at 10 μ M). Incubate for 30 minutes at room temperature to allow for allosteric pocket binding.

-

Reaction Initiation: Add ATP (10 μ M final concentration) and myelin basic protein (MBP) substrate. Incubate for 2 hours at 30 °C.

-

Self-Validation Checkpoint (Crucial): Every assay plate must include Necrostatin-1 (Nec-1) as a positive control. The IC50 of Nec-1 must resolve to ~50 nM. Furthermore, calculate the Z'-factor using the positive and negative (DMSO) controls. A Z'-factor ≥0.6 is required to validate that the signal-to-background ratio is sufficient to distinguish true inhibitors from assay noise.

-

Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

References

-

Insight from Linker Investigations: Discovery of a Novel Phenylbenzothiazole Necroptosis Inhibitor Targeting Receptor-Interacting Protein Kinase 1 (RIPK1) from a Phenoxybenzothiazole Compound with Dual RIPK1/3 Targeting Activity Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity Molecules - MDPI URL:[Link]

-

Design, synthesis, and anti-necroptotic activity of novel Phenylbenzothiazole receptor-interacting protein kinase 1 (RIPK1) inhibitors Bioorganic & Medicinal Chemistry Letters - ResearchGate URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Insight from Linker Investigations: Discovery of a Novel Phenylbenzothiazole Necroptosis Inhibitor Targeting Receptor-Interacting Protein Kinase 1 (RIPK1) from a Phenoxybenzothiazole Compound with Dual RIPK1/3 Targeting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 6. Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of 4-Phenoxy-1,3-benzothiazol-2-amine

Abstract

The 1,3-benzothiazol-2-amine scaffold represents a "privileged" structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the pharmacological potential of a specific derivative, 4-Phenoxy-1,3-benzothiazol-2-amine . Due to the limited direct experimental data on this particular isomer, this guide synthesizes information from closely related analogues, particularly its isomer 6-Phenoxy-1,3-benzothiazol-2-amine, to construct a predictive pharmacological profile. We will delve into a proposed synthetic route, physicochemical characterization, and a detailed exploration of its potential antifungal activity, alongside other likely therapeutic applications including anti-inflammatory and anticancer properties. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.

Introduction: The Prominence of the 2-Aminobenzothiazole Scaffold

The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a cornerstone in the development of pharmacologically active agents.[1][2] The introduction of an amino group at the 2-position gives rise to the 2-aminobenzothiazole core, a moiety that has been extensively studied and found to possess a broad spectrum of biological activities. These include anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antileishmanial properties.[3][4][5] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This guide focuses on 4-Phenoxy-1,3-benzothiazol-2-amine , a derivative that combines the established 2-aminobenzothiazole core with a phenoxy group at the 4-position, suggesting a unique potential for biological interactions.

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2-aminophenol.

Caption: Proposed synthesis of 4-Phenoxy-1,3-benzothiazol-2-amine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(2-phenoxyphenyl)thiourea

-

To a stirred solution of 2-phenoxyaniline (1 equivalent) in a suitable acidic medium (e.g., glacial acetic acid), add ammonium thiocyanate (1.1 equivalents).

-

Heat the reaction mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield 1-(2-phenoxyphenyl)thiourea.

Step 2: Synthesis of 4-Phenoxy-1,3-benzothiazol-2-amine

-

Dissolve the 1-(2-phenoxyphenyl)thiourea (1 equivalent) from the previous step in glacial acetic acid.

-

Cool the solution in an ice bath and add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10°C.[7]

-

After the addition is complete, continue stirring the mixture for an additional 2-3 hours at room temperature.

-

The precipitated hydrobromide salt is filtered and washed with a small amount of acetic acid.

-

The salt is then dissolved in hot water and neutralized with an aqueous ammonia solution to precipitate the free base.

-

The final product, 4-Phenoxy-1,3-benzothiazol-2-amine, is filtered, washed with water, dried, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Physicochemical and Spectroscopic Properties

The following table summarizes the known and predicted physicochemical properties of 4-Phenoxy-1,3-benzothiazol-2-amine.

| Property | Value | Source/Method |

| CAS Number | 77859-33-7 | |

| Molecular Formula | C₁₃H₁₀N₂OS | |

| Molecular Weight | 242.3 g/mol | |

| Physical Form | Powder | |

| InChI Key | SLROQLPSKILYLU-UHFFFAOYSA-N | |

| Predicted LogP | 3.5 (Illustrative, actual value may vary) | Computational |

| Predicted pKa | 4.2 (Amine) (Illustrative, actual value may vary) | Computational |

| ¹H NMR (Predicted) | δ 7.0-8.0 (m, 9H, Ar-H), δ 5.5-6.5 (br s, 2H, -NH₂) | Spectroscopic |

| ¹³C NMR (Predicted) | δ 110-160 (Ar-C), δ 168 (C=N) | Spectroscopic |

| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~1620 (C=N stretch), ~1240 (C-O stretch) | Spectroscopic |

| Mass Spec (EI, m/z) | 242 [M]⁺ | Spectroscopic |

Pharmacological Properties: A Predictive and Comparative Analysis

While direct pharmacological data for 4-Phenoxy-1,3-benzothiazol-2-amine is scarce, a robust predictive profile can be constructed by examining its structural analogue, 6-Phenoxy-1,3-benzothiazol-2-amine, and the broader class of 2-aminobenzothiazole derivatives.

Antifungal Activity: A Strong Potential

A study by Catalano et al. (2013) provides compelling evidence for the antifungal potential of phenoxy-substituted 2-aminobenzothiazoles.[3] They synthesized and tested a series of 6-substituted derivatives against various Candida species.

Key Findings for 6-Phenoxy-1,3-benzothiazol-2-amine:

-

The presence of a bulky phenoxy group at the 6-position was found to be crucial for enhancing antifungal activity compared to the unsubstituted parent compound.[3]

-

6-Phenoxy-1,3-benzothiazol-2-amine demonstrated significant activity against several clinically relevant Candida strains.[3]

The antifungal activity data for 6-Phenoxy-1,3-benzothiazol-2-amine is summarized below:

| Fungal Strain | MIC (µg/mL) for 6-Phenoxy-1,3-benzothiazol-2-amine |

| Candida albicans | 128 |

| Candida parapsilosis | 16 |

| Candida tropicalis | 32 |

| Candida krusei | 32 |

| (Data extracted from Catalano et al., 2013)[3] |

Predicted Antifungal Profile of 4-Phenoxy-1,3-benzothiazol-2-amine:

Given the potent activity of the 6-phenoxy isomer, it is highly probable that 4-Phenoxy-1,3-benzothiazol-2-amine will also exhibit significant antifungal properties. The position of the phenoxy group may influence the compound's interaction with the target site, potentially leading to a different spectrum or potency of activity. Therefore, this compound is a prime candidate for antifungal screening.

Hypothesized Mechanism of Action:

The mechanism of action for many azole-containing antifungals involves the inhibition of cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in the fungal cell membrane.[3] It is plausible that phenoxy-substituted 2-aminobenzothiazoles could act via a similar mechanism.

Caption: Hypothesized antifungal mechanism of action.

Other Potential Pharmacological Activities

The 2-aminobenzothiazole scaffold is associated with a diverse range of pharmacological effects.

-

Anti-inflammatory Activity: Numerous 2-aminobenzothiazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[2][6] The presence of the phenoxy group in the 4-position could modulate this activity.

-

Anticancer Activity: This class of compounds has shown promise as anticancer agents, with some derivatives exhibiting cytotoxicity against various cancer cell lines.[8][9] The proposed mechanisms often involve the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

-

Anticonvulsant Activity: Derivatives of 2-aminobenzothiazole have been investigated for their anticonvulsant effects, with some showing potential in preclinical models of epilepsy.[4]

Experimental Protocols: In Vitro Antifungal Susceptibility Testing

To validate the predicted antifungal activity of 4-Phenoxy-1,3-benzothiazol-2-amine, a standardized in vitro susceptibility test is required. The following is a representative protocol based on the broth microdilution method.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 4-Phenoxy-1,3-benzothiazol-2-amine against selected fungal strains.

Materials:

-

4-Phenoxy-1,3-benzothiazol-2-amine

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Fungal inocula (e.g., Candida albicans, adjusted to a concentration of 0.5-2.5 x 10³ CFU/mL)

-

Positive control (e.g., Fluconazole)

-

Negative control (medium with DMSO)

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 4-Phenoxy-1,3-benzothiazol-2-amine in DMSO.

-

Serial Dilutions: Perform serial two-fold dilutions of the compound in the 96-well plates using RPMI-1640 medium to achieve a range of desired concentrations.